3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
Description
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Properties
IUPAC Name |
3-chloro-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O2S/c22-17-4-1-3-15(11-17)20(25)23-18-7-6-14-8-9-24(13-16(14)12-18)21(26)19-5-2-10-27-19/h1-7,10-12H,8-9,13H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWNGQHPYKLHGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antituberculosis, and anticancer properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be described as follows:
- Molecular Formula : C₁₄H₁₃ClN₂O₂S
- Molecular Weight : 304.79 g/mol
- Structural Features :
- A chloro group attached to a benzamide moiety.
- A thiophene-2-carbonyl group linked to a tetrahydroisoquinoline structure.
Antibacterial Activity
Research indicates that derivatives of thiophene and isoquinoline exhibit significant antibacterial properties. In a study evaluating various compounds, it was found that certain derivatives demonstrated activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Specifically:
- Minimum Inhibitory Concentration (MIC) : The compound showed an MIC ranging from 40 to 50 µg/mL against tested organisms, comparable to standard antibiotics like ceftriaxone .
| Compound | Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| 3-chloro-N-(...) | E. coli | 40 | 29 |
| 3-chloro-N-(...) | S. aureus | 50 | 24 |
Antituberculosis Activity
The compound's potential as an antituberculosis agent has also been explored. In vitro studies have shown that it can inhibit the growth of Mycobacterium tuberculosis, with the following notable findings:
- IC50 Values : The compound exhibited an IC50 value indicating effective inhibition of M. tuberculosis growth.
| Compound | Strain Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 3-chloro-N-(...) | M. tuberculosis H37Ra | 7.05 | >128 |
This suggests that the compound selectively inhibits M. tuberculosis without significant toxicity to mammalian cells .
Anticancer Activity
The anticancer properties of the compound have been evaluated in various cancer cell lines. A study indicated that it effectively induces apoptosis in cancer cells:
- Cell Viability : The compound caused a progressive decline in cell viability at increasing concentrations.
| Cell Line | IC50 (µM) | LDH Release (U/L) |
|---|---|---|
| MCF-7 | 225 | Control: 85.35 |
| Treated: 521.77 |
This data indicates that the compound may promote cell death through mechanisms involving lactate dehydrogenase (LDH) release and cell cycle arrest in the S phase .
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Synthesis of Thiophene Derivatives :
- Structure-Activity Relationship (SAR) :
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structures to 3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide exhibit significant antimicrobial properties. For instance, derivatives of thiophene and isoquinoline have been tested for their effectiveness against various bacterial strains. In vitro studies have shown that certain derivatives can inhibit the growth of pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that this compound may have similar properties .
Anticancer Potential
The tetrahydroisoquinoline moiety is known for its diverse biological activities, including anticancer effects. Compounds with this structure have been reported to induce apoptosis in cancer cells and inhibit tumor growth in various models. The incorporation of the thiophene-2-carbonyl group may enhance these properties by improving bioavailability or targeting specific cancer pathways .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes starting from readily available precursors. Key steps often include:
- Formation of Thiophene Derivatives : Utilizing thiophene-2-carbonyl chloride as a key intermediate.
- Coupling Reactions : Employing coupling agents to attach the tetrahydroisoquinoline moiety to the benzamide framework.
Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are crucial for confirming the structure and purity of the synthesized compound .
Antimicrobial Screening
In one study, a series of thiophene-based compounds were synthesized and screened for antimicrobial activity against several strains of bacteria and fungi. The results indicated that compounds similar to this compound exhibited varying degrees of efficacy, with some showing MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis . This highlights the potential for further development into therapeutic agents.
Anticancer Studies
Another investigation focused on the cytotoxic effects of tetrahydroisoquinoline derivatives on cancer cell lines. The study found that specific modifications to the isoquinoline structure significantly enhanced anticancer activity when evaluated using standard assays such as MTT and colony formation assays . This suggests that this compound could be a promising candidate for further anticancer drug development.
Q & A
Q. Q1. What are the key structural features of 3-chloro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, and how do they influence its physicochemical properties?
Answer: The compound contains a tetrahydroisoquinoline core linked to a benzamide group with a 3-chloro substituent and a thiophene-2-carbonyl moiety. These features contribute to its lipophilicity (logP ~3.2 estimated) and molecular weight (~414.88 g/mol), critical for membrane permeability and bioavailability. The chlorine atom enhances electrophilicity, while the thiophene ring may engage in π-π stacking with biological targets. Characterization via NMR (e.g., ¹H and ¹³C) and mass spectrometry is essential to confirm stereochemistry and purity .
Q. Q2. What synthetic strategies are commonly employed to prepare this compound?
Answer: Synthesis typically involves:
Core formation : Cyclization of precursors to generate the tetrahydroisoquinoline scaffold.
Functionalization : Amide coupling between the tetrahydroisoquinoline amine and 3-chlorobenzoyl chloride.
Thiophene incorporation : Thiophene-2-carbonyl group introduction via Friedel-Crafts acylation or nucleophilic substitution.
Key steps require anhydrous conditions, catalysts like EDCI/HOBt for amide bonds, and purification via column chromatography (silica gel, hexane/EtOAc gradient). Reaction yields range from 40–65% depending on step optimization .
Q. Q3. Which analytical techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and detect impurities (e.g., residual solvents).
- HPLC-MS : Validates purity (>95%) and molecular ion peaks ([M+H]⁺ at m/z 415.88).
- X-ray Crystallography : Resolves stereochemical ambiguity in the tetrahydroisoquinoline ring .
Advanced Research Questions
Q. Q4. How can reaction conditions be optimized to improve yield in the acylation step?
Answer: Acylation efficiency depends on:
- Solvent choice : Dichloromethane or DMF improves solubility of aromatic intermediates.
- Catalyst : DMAP (4-dimethylaminopyridine) accelerates acyl transfer.
- Temperature : Controlled heating (40–50°C) minimizes side reactions like over-acylation.
Kinetic studies using in-situ IR or LC-MS monitoring can identify optimal reaction times (typically 6–12 hours) .
Q. Q5. How do structural modifications (e.g., substituent variation) affect bioactivity?
Answer:
- Chlorine position : Moving the chloro group from the 3- to 4-position on the benzamide reduces affinity for serotonin receptors (ΔIC₅₀ = 2.5 μM → 15 μM).
- Thiophene replacement : Substituting thiophene-2-carbonyl with cyclopropanecarbonyl decreases metabolic stability (t₁/₂ in liver microsomes: 120 min → 45 min).
Structure-activity relationship (SAR) studies require iterative synthesis and in vitro assays (e.g., enzyme inhibition, receptor binding) .
Q. Q6. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
Answer: Discrepancies often arise from:
- Pharmacokinetics : Poor oral bioavailability due to high molecular weight (>400 Da) or efflux by P-glycoprotein.
- Metabolite interference : Thiophene oxidation generates reactive metabolites that may confound in vivo results.
Strategies:
Prodrug design : Mask polar groups to enhance absorption.
Metabolic profiling : Use LC-HRMS to identify active/inactive metabolites .
Q. Q7. What computational methods are suitable for predicting target interactions?
Answer:
- Molecular docking (AutoDock Vina) : Models binding to kinases or GPCRs with scoring functions (e.g., ΔG < −8 kcal/mol suggests high affinity).
- MD simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories.
- QSAR models : Utilize descriptors like ClogP and polar surface area to predict cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
